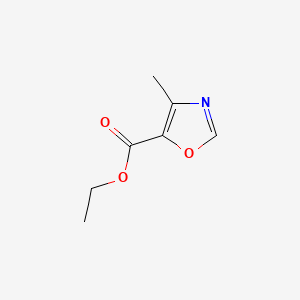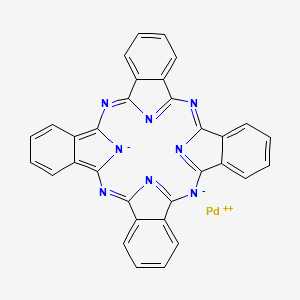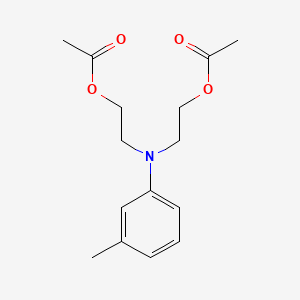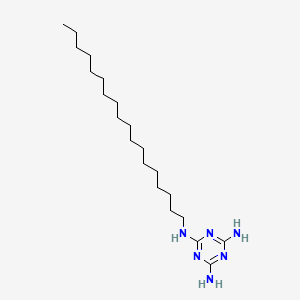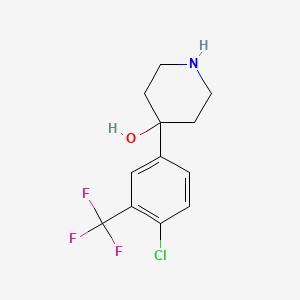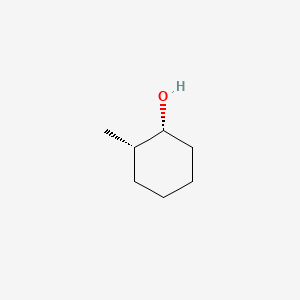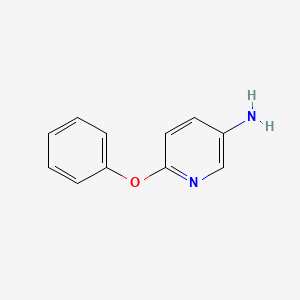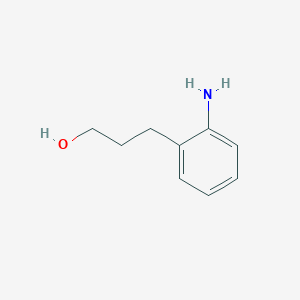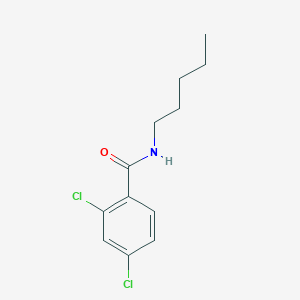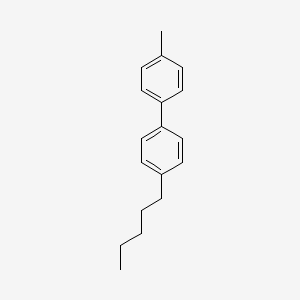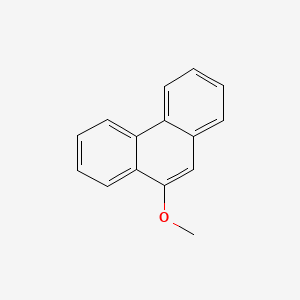
9-Methoxyphenanthrene
Descripción general
Descripción
9-Methoxyphenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It consists of a phenanthrene skeleton with a methoxy group attached at the 9th position. Phenanthrene itself is a tricyclic aromatic hydrocarbon with three fused benzene rings, and its derivatives, including this compound, are known for their diverse chemical properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxyphenanthrene typically involves the bromination of phenanthrene to produce 9-bromophenanthrene, followed by a methoxylation reaction. The bromination is carried out using bromine in the presence of a catalyst, such as iron or copper, to yield 9-bromophenanthrene. This intermediate is then subjected to a methoxylation reaction using copper(I) iodide (CuI) as a catalyst and methanol as the methoxy source .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 9-Methoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Substitution: Electrophilic substitution reactions, such as bromination, can occur at other positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, iron or copper catalysts.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydro-9-methoxyphenanthrene.
Substitution: Various brominated derivatives
Aplicaciones Científicas De Investigación
9-Methoxyphenanthrene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Methoxyphenanthrene involves its interaction with various molecular targets and pathways. It can undergo metabolic transformations, such as oxidation and reduction, which may lead to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
- 1-Methoxyphenanthrene
- 2-Methoxyphenanthrene
- 3-Methoxyphenanthrene
- 4-Methoxyphenanthrene
Comparison: 9-Methoxyphenanthrene is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to other methoxyphenanthrene derivatives, it may exhibit different oxidation and reduction behaviors, as well as distinct biological effects .
Propiedades
IUPAC Name |
9-methoxyphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-16-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGOLTXKNOSDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346202 | |
| Record name | 9-Methoxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5085-74-5 | |
| Record name | 9-Methoxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


